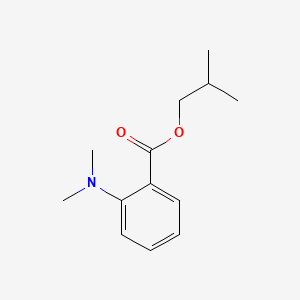

Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester

CAS No.: 68480-21-7

Cat. No.: VC16554630

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68480-21-7 |

|---|---|

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | 2-methylpropyl 2-(dimethylamino)benzoate |

| Standard InChI | InChI=1S/C13H19NO2/c1-10(2)9-16-13(15)11-7-5-6-8-12(11)14(3)4/h5-8,10H,9H2,1-4H3 |

| Standard InChI Key | KWNYRTDLTSGITQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC(=O)C1=CC=CC=C1N(C)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Identifiers

The compound is defined by the molecular formula C₁₃H₁₉NO₂, corresponding to a molecular weight of 221.25 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 68480-21-7 |

| EC Number | 270-898-9 |

| UNII | 62564VZ8AZ |

| IUPAC Name | 2-methylpropyl 2-(dimethylamino)benzoate |

| SMILES | CN(C)C1=CC=CC=C1C(=O)OCC(C)C |

The structure comprises a benzoic acid backbone substituted at the ortho position with a dimethylamino group (-N(CH₃)₂) and esterified with a 2-methylpropyl (isobutyl) group .

Structural Features and Conformation

The dimethylamino group at the 2-position introduces electron-donating effects, which influence the compound’s reactivity and solubility. The ester linkage (-COO-) provides hydrolytic lability under acidic or basic conditions, a characteristic common to esters. Computational models predict a planar benzene ring with the dimethylamino and ester groups adopting gauche conformations to minimize steric hindrance .

Synthesis and Manufacturing Processes

Synthetic Routes

While no explicit synthesis protocols for this compound are documented in the provided sources, analogous methods for para-substituted dimethylamino benzoates offer insights. A patent (CN103772225A) describes the preparation of p-dimethylamino benzoates via oxidation of p-dimethylaminobenzaldehyde with hydrogen peroxide and alcohols under Iron(III) perchlorate catalysis . Adapting this approach, the target compound could theoretically be synthesized through:

-

Esterification: Reacting 2-(dimethylamino)benzoic acid with isobutyl alcohol using acid catalysts (e.g., H₂SO₄).

-

Oxidative Esterification: Oxidizing 2-(dimethylamino)benzaldehyde with isobutyl alcohol and hydrogen peroxide, as in the patent method .

Industrial Viability

The patent highlights advantages such as mild reaction conditions (15–35°C), high yields (>99%), and minimal waste . These factors suggest scalability for the target compound, though the ortho substitution may necessitate modified reaction kinetics or catalysts to address steric challenges.

Physicochemical Properties

Predicted and Experimental Data

Experimental data for this specific compound are sparse, but properties can be inferred from structural analogs:

The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while the isobutyl chain contributes to lipophilicity .

Applications and Industrial Relevance

Comparative Analysis

The patent emphasizes para-substituted derivatives like EHA (Ebecryl 507) for industrial use due to superior UV absorption. The ortho configuration of the target compound may limit its efficacy in such roles but could offer niche applications in asymmetric synthesis or specialty polymers.

Recent Research and Future Perspectives

Knowledge Gaps

-

Synthetic Optimization: No studies compare catalytic systems for ortho- vs. para-substituted dimethylamino benzoates.

-

Biological Activity: Untested potential as an antimicrobial or enzyme inhibitor.

Emerging Opportunities

-

Green Chemistry: Developing solvent-free or biocatalytic routes to improve sustainability.

-

Materials Science: Exploring its role in self-healing polymers or conductive coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume